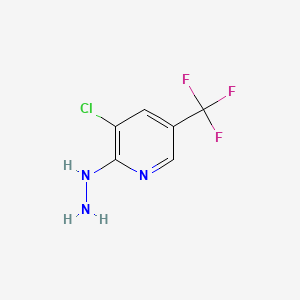

3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFKSHYCVQZAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361540 | |

| Record name | 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89570-82-1 | |

| Record name | 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine, a key heterocyclic building block with potential applications in the pharmaceutical and agrochemical industries. This document outlines a plausible synthetic route, details expected characterization data, and discusses the potential utility of this compound in the development of novel bioactive molecules.

Compound Identification and Properties

This compound is a substituted pyridine derivative. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 89570-82-1 | [1] |

| Molecular Formula | C₆H₅ClF₃N₃ | [1] |

| Molecular Weight | 211.58 g/mol | [2] |

| Appearance | Off-white to pale brown crystalline solid | [3] |

| Melting Point | 90-96 °C | [1] |

| Boiling Point (Predicted) | 201.2 ± 50.0 °C | [1] |

| Density (Predicted) | 1.62 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 7.83 ± 0.70 | [1] |

| InChI Key | KHFKSHYCVQZAQP-UHFFFAOYSA-N | |

| SMILES | NNC1=NC=C(C=C1Cl)C(F)(F)F |

Plausible Synthesis Protocol

Synthesis of the Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine

The precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be synthesized via several routes, often starting from 3-picoline.[5] These methods typically involve chlorination and fluorination steps.[6]

Synthesis of this compound

This proposed protocol is adapted from established procedures for similar hydrazinopyridines.[4]

Reaction Scheme:

Materials and Reagents:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine

-

Hydrazine hydrate (80% or higher)

-

Ethanol (or other suitable polar solvent such as isopropanol or dioxane)

-

Water

Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.) in a suitable polar solvent like ethanol (e.g., 5-10 mL per gram of starting material).

-

To this solution, add hydrazine hydrate (4.0-6.0 eq.) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by suction filtration and wash the filter cake with cold water.

-

Dry the product under vacuum to yield this compound as a solid.

Purification:

If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization

Due to the absence of experimentally obtained spectra in the public domain, this section provides predicted data and discusses the expected spectral features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the protons of the hydrazine group. The aromatic protons will likely appear as doublets in the range of 7.0-8.5 ppm. The NH and NH₂ protons of the hydrazine moiety will appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the trifluoromethyl group will be split into a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine group.

-

C=N and C=C stretching: Bands in the aromatic region of 1400-1600 cm⁻¹.

-

C-F stretching: Strong absorption bands in the region of 1000-1350 cm⁻¹ characteristic of the trifluoromethyl group.

-

C-Cl stretching: A band in the region of 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 211 and a characteristic isotopic pattern for a compound containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the hydrazine group and parts of the pyridine ring. A predicted mass spectrum for the target compound is available.[2]

Potential Applications and Biological Relevance

While the specific biological activity of this compound is not extensively documented, its structural similarity to other biologically active compounds suggests its potential as a valuable intermediate in drug discovery and agrochemical development.

Hydrazinopyridines are well-established precursors for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles.[7] The reaction of a hydrazinopyridine with a 1,3-dicarbonyl compound or a related synthon leads to the formation of a pyrazole ring. Pyrazole derivatives are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, fungicidal, and pharmaceutical properties.

For instance, the related compound 3-chloro-2-hydrazinopyridine is a crucial intermediate in the synthesis of the insecticides Chlorantraniliprole and Cyantraniliprole.[3] This highlights the potential of the trifluoromethyl-substituted analogue as a building block for novel agrochemicals.

Safety, Handling, and Storage

Safety Precautions:

-

Handle this compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Diagrams

Synthesis Workflow

Caption: Plausible workflow for the synthesis of the target compound.

General Pyrazole Synthesis from Hydrazinopyridine

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 5. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 6. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

Spectroscopic Analysis of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the novel heterocyclic compound, 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from the close structural analog, 3-chloro-2-hydrazinopyridine, to provide a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach allows for a robust estimation of the key spectral features essential for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Py-H4 | ~7.8 - 8.0 | d | The electron-withdrawing CF₃ group at position 5 will deshield the adjacent proton at position 4, shifting it downfield compared to the analog. |

| Py-H6 | ~8.2 - 8.4 | d | Similarly, the proton at position 6 will be significantly deshielded by the adjacent nitrogen and the CF₃ group, resulting in a downfield shift. |

| -NH- | ~7.6 - 7.8 | br s | The chemical shift of the NH proton is variable and concentration-dependent. |

| -NH₂ | ~4.3 - 4.5 | br s | The chemical shift of the NH₂ protons is also variable and can be influenced by solvent and concentration. |

Predictions are based on data for 3-chloro-2-hydrazinopyridine and known substituent effects of the trifluoromethyl group.

Table 2: Analogous ¹H NMR Data for 3-chloro-2-hydrazinopyridine

Solvent: CDCl₃, Frequency: 300 MHz

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Py-6-H | 8.04 - 8.08 | dd |

| -NH- | 7.56 | br s |

| Py-4-H | 7.47 - 7.49 | dd |

| Py-5-H | 6.60 - 6.64 | dd |

| -NH₂ | 4.23 | s |

Data sourced from patent CN102249991A.[1]

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~155 - 160 | Attached to the electron-donating hydrazinyl group. |

| C3 | ~115 - 120 | Shielded by the hydrazinyl group and deshielded by the chloro group. |

| C4 | ~140 - 145 | Deshielded by the adjacent CF₃ group. |

| C5 | ~120 - 125 (q) | The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. |

| C6 | ~145 - 150 | Deshielded by the ring nitrogen and the CF₃ group. |

| CF₃ | ~120 - 125 (q) | The carbon of the trifluoromethyl group will also appear as a quartet. |

Predictions are based on general principles of ¹³C NMR spectroscopy for substituted pyridines.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=N and C=C Stretch (Pyridine Ring) | 1550 - 1650 | Medium - Strong |

| C-F Stretch (Trifluoromethyl) | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Predictions are based on characteristic infrared absorption frequencies for the respective functional groups.

Table 5: Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 211 | Molecular ion peak corresponding to the ³⁵Cl isotope. |

| [M+2]⁺ | 213 | Isotopic peak for the ³⁷Cl isotope, with an expected intensity of approximately one-third of the [M]⁺ peak. |

A predicted mass spectrum for 3-chloro-2-hydrazino-5-(trifluoromethyl)pyridine shows the molecular ion at m/z 211.

The mass spectrum of the analog, 3-chloro-2-hydrazinopyridine, shows a molecular ion peak [M]⁺ at m/z 143 and a characteristic [M+2]⁺ peak at m/z 145, confirming the presence of a single chlorine atom.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200-220 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (typically 1024 or more) to obtain a good spectrum.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization Method (Electron Impact - EI):

-

For GC-MS analysis, EI is a common ionization technique.

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow of Spectroscopic Analysis.

Caption: Logical Relationship for Predictive Analysis.

References

Physical and chemical properties of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is limited. This guide compiles the available data and provides a chemically-sound theoretical framework based on the properties and reactivity of structurally related compounds. Information that is inferred or based on analogous structures is noted as such.

Executive Summary

This compound (CAS No. 89570-82-1) is a substituted pyridine derivative. Its structure, incorporating a reactive hydrazine group, a chlorine atom, and an electron-withdrawing trifluoromethyl group, makes it a potentially valuable intermediate in the synthesis of complex heterocyclic compounds for the pharmaceutical and agrochemical industries. While detailed experimental studies on this specific molecule are not widely published, its chemical behavior can be largely inferred from its constituent functional groups. This guide summarizes its known properties, proposes a likely synthetic route, outlines standard characterization protocols, and explores its potential chemical reactivity.

Core Physical and Chemical Properties

The known and predicted physicochemical properties of this compound are summarized below. Data for the target compound is sparse and often predicted; therefore, properties of closely related analogues are provided for comparison.

Properties of this compound

| Property | Value | Source |

| CAS Number | 89570-82-1 | [1][2] |

| Molecular Formula | C₆H₅ClF₃N₃ | [1][2] |

| Molecular Weight | 211.57 g/mol | [1][2] |

| Appearance | Pale brown solid | [2] |

| Melting Point | 90 °C | [2] |

| Boiling Point | 201.2 ± 50.0 °C (Predicted) | [2] |

| Density | 1.62 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 7.83 ± 0.70 (Predicted) | [2] |

Comparative Properties of Related Compounds

| Property | 3-Chloropyridine[3][4][5] | 2-Hydrazinopyridine[6][7] | 2,3-Dichloro-5-(trifluoromethyl)pyridine[8][9] |

| Molecular Formula | C₅H₄ClN | C₅H₇N₃ | C₆H₂Cl₂F₃N |

| Molecular Weight | 113.54 g/mol | 109.13 g/mol | 215.99 g/mol |

| Appearance | Colorless liquid | White to orange powder | Light yellow liquid |

| Melting Point | -44 °C | 44 - 48 °C | 8 - 9 °C |

| Boiling Point | 148 °C | 185 °C / 140 mmHg | 80 °C / 20 mmHg |

| Density | 1.194 g/mL at 25 °C | Not available | 1.549 g/mL at 25 °C |

Synthesis and Characterization

Proposed Synthesis: Nucleophilic Aromatic Substitution

The most plausible synthesis route is the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate . In this reaction, the chlorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen. An excess of hydrazine hydrate is typically used to drive the reaction to completion.[10][11]

Reaction Scheme: (Image of the chemical reaction: 2,3-dichloro-5-(trifluoromethyl)pyridine reacting with hydrazine hydrate to yield this compound and HCl)

Experimental Protocol: General Method for Hydrazinylpyridine Synthesis

The following is a generalized protocol based on the synthesis of analogous compounds, such as 3-chloro-2-hydrazinopyridine.[10][12][13]

-

Reaction Setup: To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1 equivalent) in a suitable polar solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), add hydrazine hydrate (4-6 equivalents) dropwise at room temperature.[11][13]

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-12 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

Characterization Protocols

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the number and environment of protons. Expected signals would include those for the two aromatic protons on the pyridine ring and the protons of the hydrazinyl group (-NHNH₂).

-

¹³C NMR: To identify the number of unique carbon environments, including the trifluoromethyl carbon.

-

¹⁹F NMR: To confirm the presence and chemical environment of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry (HRMS). The isotopic pattern from the chlorine atom would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key expected peaks would include N-H stretching vibrations for the hydrazine group (typically 3200-3400 cm⁻¹) and C-F stretching vibrations for the trifluoromethyl group (typically 1100-1300 cm⁻¹).

-

Melting Point Analysis: To determine the melting point of the solid product, which serves as a criterion of purity.

-

Elemental Analysis: To determine the percentage composition of C, H, N, Cl, and F, confirming the empirical formula.

Logical and Experimental Workflows

Synthesis and Characterization Workflow

The logical flow from starting materials to a fully characterized final product is outlined below.

Caption: Workflow for the synthesis and subsequent analytical characterization.

Potential Reactivity and Applications

The combination of functional groups in this compound suggests several avenues for its use as a synthetic intermediate. The hydrazine moiety is particularly versatile.

Key Reaction Pathways

-

Condensation Reactions: The hydrazine group can readily react with aldehydes and ketones to form hydrazones. This is a common strategy for building more complex molecular scaffolds.

-

Cyclization Reactions: Hydrazinylpyridines are key precursors for the synthesis of fused heterocyclic ring systems, such as triazolopyridines and pyrazolopyridines, which are prevalent in medicinal chemistry.[14]

-

Acylation: The terminal amine of the hydrazine group can be acylated by reacting with acid chlorides or anhydrides to form hydrazides.

-

Further Nucleophilic Substitution: The remaining chlorine atom at the 3-position could potentially be displaced by other nucleophiles under more forcing conditions, although it is less reactive than the 2-position chlorine of the precursor.

The diagram below illustrates these potential reaction pathways.

Caption: Potential reaction pathways for the target compound.

Safety and Handling

The compound is classified as a dangerous good for transport.[1] Based on data for related compounds like 3-chloropyridine and hydrazines, it should be handled with care. It is likely to be toxic if swallowed, inhaled, or in contact with skin.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry, dark place under an inert atmosphere.[2]

References

- 1. scbt.com [scbt.com]

- 2. 89570-82-1 CAS MSDS (3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YLHYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chempanda.com [chempanda.com]

- 4. 3-Chloropyridine | 626-60-8 [chemicalbook.com]

- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. innospk.com [innospk.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 3-Chloro-2-hydrazinopyridine | 22841-92-5 | Benchchem [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 14. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 89570-82-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine, registered under CAS number 89570-82-1, is a fluorinated pyridine derivative. This compound serves as a crucial intermediate in the synthesis of a class of modern insecticides known as anthranilic diamides. Its chemical structure is foundational for the development of potent active ingredients that target specific physiological pathways in insects, offering effective pest control in agriculture. This technical guide provides a comprehensive overview of the properties, structure, synthesis, and, most importantly, the biological significance of the derivatives of this key chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 89570-82-1 | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]hydrazine, 3-Chloro-5-(trifluoromethyl)pyrid-2-ylhydrazine | [2][3][4] |

| Molecular Formula | C₆H₅ClF₃N₃ | [1][2] |

| Molecular Weight | 211.57 g/mol | [1][2] |

| Appearance | Pale brown solid | [4] |

| Melting Point | 90 °C | [4] |

| Boiling Point (Predicted) | 201.2 ± 50.0 °C | [4] |

| Density (Predicted) | 1.62 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 7.83 ± 0.70 | [4] |

Chemical Structure

The structural information for this compound is fundamental to understanding its reactivity and role as a synthetic precursor.

| Identifier Type | Identifier |

| SMILES | C1=C(C=NC(=C1Cl)NN)C(F)(F)F |

| InChIKey | HXRMCZBDTDCCOP-UHFFFAOYSA-N |

Synthesis

Experimental Protocol: Synthesis of 3-chloro-2-hydrazinopyridine (Analogous Synthesis)

This protocol is adapted from a patented method for a similar compound and can be considered a representative procedure.

-

Reactants:

-

2,3-dichloropyridine (0.1 mole)

-

Hydrazine hydrate (80% or higher, 0.4 - 0.6 mole)

-

Polar solvent (e.g., ethanol, methanol, DMF, THF)

-

-

Procedure:

-

In a reaction vessel (e.g., a 1L four-necked flask), combine 2,3-dichloropyridine and hydrazine hydrate.

-

Add a polar solvent. The mass ratio of hydrazine hydrate to the polar solvent is typically between 1:0.05 and 1:0.25.

-

The mixture is heated to reflux and maintained at this temperature for 4 to 8 hours.

-

After the reaction is complete, the solution is cooled to room temperature, which should induce the precipitation of the product.

-

The solid product is collected by suction filtration.

-

The collected solid is washed with water and then dried to yield 3-chloro-2-hydrazinopyridine.

-

This reaction typically results in high yields, often between 95% and 99%. The use of a polar solvent is noted to significantly shorten the reaction time and reduce the required amount of hydrazine hydrate compared to solvent-free methods[5].

The synthesis of the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a key step. This can be achieved through various methods, including the vapor-phase chlorination and fluorination of picoline at high temperatures[6].

Experimental Workflow: General Synthesis of Hydrazinylpyridine Derivatives

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known structure, the expected spectral characteristics can be predicted. For reference, the 1H NMR data for the closely related 3-chloro-2-hydrazinopyridine in CDCl₃ shows signals at approximately 8.04-8.08 ppm (doublet of doublets, 1H, Py-6-H), 7.47-7.49 ppm (doublet of doublets, 1H, Py-4-H), 6.60-6.64 ppm (doublet of doublets, 1H, Py-5-H), 4.23 ppm (singlet, 2H, NH₂), and 7.56 ppm (broad singlet, 1H, NH)[5]. The presence of the trifluoromethyl group in the title compound would be expected to influence the chemical shifts of the pyridine ring protons.

Biological Activity and Mechanism of Action of Derivatives

This compound is not known to possess significant biological activity itself. Its importance lies in its role as a key building block for the synthesis of potent insecticides, namely chlorantraniliprole and cyantraniliprole[7]. These molecules belong to the anthranilic diamide class of insecticides and are highly effective against a broad spectrum of chewing and sucking insect pests[8][9][10].

The mode of action of these derivative insecticides is the specific modulation of insect ryanodine receptors (RyRs)[9][11]. Ryanodine receptors are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells and are crucial for muscle contraction[5][12][13][14].

Signaling Pathway: Ryanodine Receptor Activation and Muscle Dysfunction

-

Binding to Ryanodine Receptors: Chlorantraniliprole and cyantraniliprole bind to the insect's ryanodine receptors[8][9].

-

Uncontrolled Calcium Release: This binding locks the receptor in an open state, leading to an uncontrolled and sustained release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm of the muscle cells[8][15].

-

Muscle Paralysis: The elevated intracellular Ca²⁺ concentration disrupts normal muscle function, causing rapid muscle contraction, followed by paralysis[9][16].

-

Cessation of Feeding and Death: The paralyzed insect is unable to feed and eventually dies[8][9].

The high selectivity of these insecticides for insect ryanodine receptors over mammalian receptors contributes to their favorable safety profile for non-target organisms[9].

Signaling Pathway of Ryanodine Receptor Modulation by Diamide Insecticides

Caption: Mechanism of action of diamide insecticides derived from the title compound.

Recent research has also explored the sublethal effects of cyantraniliprole, indicating that it may also impact insect reproduction by affecting the 20-hydroxyecdysone (20E) titer through the MAPK signaling pathway[17].

Conclusion

This compound is a pivotal chemical intermediate whose significance is defined by its role in the synthesis of highly effective and selective modern insecticides. While the compound itself does not exhibit notable biological activity, its derivatives, chlorantraniliprole and cyantraniliprole, are potent modulators of insect ryanodine receptors. An understanding of the properties and synthesis of this precursor is essential for the continued development of innovative crop protection solutions. Further research to fully characterize the spectroscopic properties and optimize the synthesis of this compound would be beneficial for the agrochemical industry.

References

- 1. asianpubs.org [asianpubs.org]

- 2. scbt.com [scbt.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 89570-82-1 CAS MSDS (3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YLHYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 8. peptechbio.com [peptechbio.com]

- 9. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]

- 10. rupress.org [rupress.org]

- 11. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 13. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scimplify Blogs | Chlorantraniliprole - Uses & Side Effects [scimplify.com]

- 16. Chlorantraniliprole Mode of Action [allpesticides.com]

- 17. 20E and MAPK signal pathway involved in the effect of reproduction caused by cyantraniliprole in Bactrocera dorsalis Hendel (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrazine Moiety in Trifluoromethylpyridines: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the hydrazine group into trifluoromethyl-substituted pyridine scaffolds offers a versatile platform for the synthesis of novel chemical entities with significant potential in medicinal chemistry and agrochemistry. The trifluoromethyl group imparts unique electronic properties and metabolic stability, while the hydrazine moiety serves as a highly reactive and versatile nucleophile, enabling a wide array of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of the hydrazine group in trifluoromethylpyridines, detailing its synthesis, key reactions, and applications in drug discovery, with a focus on its role in the development of kinase inhibitors. This document summarizes quantitative data, provides detailed experimental protocols for key reactions, and visualizes relevant chemical pathways.

Introduction

Trifluoromethylpyridines have emerged as privileged scaffolds in modern drug discovery and agrochemical research. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing metabolic stability and modulating the pKa of nearby functionalities.[1] When a hydrazine group is introduced into this scaffold, it acts as a potent nucleophile, readily participating in a variety of condensation and cyclization reactions. This reactivity profile makes trifluoromethylpyridinyl hydrazines valuable building blocks for the synthesis of a diverse range of heterocyclic compounds, including pyrazoles, triazoles, and pyridazines, many of which exhibit interesting biological activities.

This guide will explore the fundamental aspects of the reactivity of the hydrazine group in trifluoromethylpyridines, providing researchers with the necessary information to effectively utilize these versatile building blocks in their synthetic endeavors.

Synthesis of Trifluoromethylpyridinyl Hydrazines

The most common method for the synthesis of hydrazinopyridines is through the nucleophilic aromatic substitution of a leaving group, typically a halogen, on the pyridine ring with hydrazine hydrate.[2] The electron-withdrawing trifluoromethyl group can influence the rate and regioselectivity of this reaction.

General Experimental Protocol: Synthesis of 2-Hydrazino-4-(trifluoromethyl)pyridine

This protocol describes the synthesis of 2-hydrazino-4-(trifluoromethyl)pyridine from 2-chloro-4-(trifluoromethyl)pyridine.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyridine

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 equivalent) in ethanol, add hydrazine hydrate (10.0 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The resulting residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude 2-hydrazino-4-(trifluoromethyl)pyridine can be purified by column chromatography on silica gel or used directly in subsequent reactions.[2]

Table 1: Synthesis of 2-Hydrazino-4-(trifluoromethyl)pyridine - Representative Yields

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Chloro-4-(trifluoromethyl)pyridine | Hydrazine hydrate, Ethanol, Reflux | 2-Hydrazino-4-(trifluoromethyl)pyridine | 97 | [2] |

Reactivity of the Hydrazine Group

The hydrazine group in trifluoromethylpyridines is a potent binucleophile, with the terminal nitrogen atom being the more nucleophilic center. Its reactivity is influenced by the electronic effects of the trifluoromethyl group and the position of substitution on the pyridine ring.

Formation of Hydrazones

Hydrazinylpyridines readily react with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out in an alcoholic solvent, often with catalytic amounts of acid.

Cyclization Reactions: Synthesis of Pyrazoles

One of the most important applications of trifluoromethylpyridinyl hydrazines is in the synthesis of pyrazole-containing heterocycles. The reaction with 1,3-dicarbonyl compounds, such as β-ketoesters, is a common and efficient method for constructing the pyrazole ring.[3] The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound.[4]

Workflow for Pyrazole Synthesis

Caption: General workflow for the synthesis of trifluoromethylpyridinyl pyrazoles.

This protocol describes the reaction of a hydrazinopyridine with a β-ketoester to form a pyrazolone derivative.

Materials:

-

2-Hydrazino-4-(trifluoromethyl)pyridine

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

A solution of 2-hydrazino-4-(trifluoromethyl)pyridine (1.0 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in ethanol is prepared.

-

A catalytic amount of glacial acetic acid (e.g., 3-4 drops) is added to the mixture.

-

The reaction mixture is heated at reflux for several hours and monitored by TLC.

-

Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid is washed with a cold solvent (e.g., diethyl ether or a mixture of ethanol and water) to afford the purified pyrazole derivative.[3]

Table 2: Representative Yields for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| 2-Hydrazino-4,6-dimethylpyrimidine | Aryltrifluoromethyl-β-diketones | 3-Aryl-1-(4,6-dimethylpyrimidin-2-yl)-5-trifluoromethyl-1H-pyrazole | Varies | [4] |

| Hydrazine | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate to Excellent | [3] |

Cyclization Reactions: Synthesis of Fused Triazolopyridines

The hydrazine moiety can also be utilized in the synthesis of fused heterocyclic systems, such as triazolopyridines. This typically involves the acylation of the hydrazine followed by cyclization.

Reaction Scheme for Triazolopyridine Synthesis

Caption: General reaction scheme for the synthesis of fused triazolopyridines.

Application in Drug Discovery: Kinase Inhibitors

The trifluoromethylpyridinyl scaffold is a common feature in many kinase inhibitors. The hydrazine group and its derivatives, such as hydrazones and N-acylhydrazones, can serve as key pharmacophoric elements that interact with the kinase active site. For example, derivatives of trifluoromethylpyridines have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[5][6][7]

The general mechanism of action for many small molecule kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

Simplified VEGFR-2 Signaling Pathway

Caption: Simplified representation of the VEGFR-2 signaling pathway and its inhibition.

Bioisosteric Considerations

In drug design, the hydrazine group can be considered as a bioisostere for other functional groups.[8] Its ability to act as both a hydrogen bond donor and acceptor, along with its specific stereoelectronic properties, allows it to mimic other functionalities and interact with biological targets. The replacement of other groups with a hydrazine or its derivatives can lead to improved potency, selectivity, and pharmacokinetic properties.[9]

Conclusion

The hydrazine group in trifluoromethylpyridines is a highly valuable and reactive functional group for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and agrochemistry. Its nucleophilic character allows for facile formation of hydrazones and participation in various cyclization reactions to generate complex molecular architectures. The understanding of its reactivity, guided by the electronic influence of the trifluoromethyl group, is crucial for the rational design and synthesis of novel bioactive molecules. Further exploration of the quantitative aspects of its reactivity and the structure-activity relationships of its derivatives will undoubtedly continue to fuel innovation in the field of medicinal chemistry.

References

- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Substituted Hydrazinylpyridines: A Technical Guide for Drug Discovery

An in-depth exploration of the discovery, history, synthesis, and biological applications of substituted hydrazinylpyridines, tailored for researchers, scientists, and drug development professionals.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2][3][4][5] Among the vast array of pyridine derivatives, substituted hydrazinylpyridines have a rich history, from the serendipitous discovery of the first effective tuberculosis treatment to their ongoing investigation as targeted therapies for a multitude of diseases. This technical guide provides a comprehensive overview of the discovery and history of this important class of compounds, details key experimental methodologies, presents quantitative biological data, and visualizes the intricate signaling pathways they modulate.

A Serendipitous Beginning: The Discovery of Isoniazid and the Dawn of Hydrazinylpyridine Therapeutics

The story of substituted hydrazinylpyridines in medicine begins not with a targeted drug discovery campaign, but with a chance observation in the fight against tuberculosis (TB). Isonicotinic acid hydrazide, or isoniazid , was first synthesized in 1912.[6] However, its profound antitubercular activity lay dormant for four decades until the late 1940s and early 1950s, when independent research groups at Hoffmann-La Roche and the Squibb Institute for Medical Research rediscovered its potent effects against Mycobacterium tuberculosis.[7][8] This discovery was a landmark in the history of medicine, providing the first highly effective and orally available treatment for TB.

The clinical success of isoniazid spurred further investigation into its derivatives. In the early 1950s, scientists at Hoffmann-La Roche, while attempting to improve upon isoniazid's efficacy, synthesized iproniazid , an isopropyl derivative of isoniazid. While its antitubercular activity was less remarkable, a fascinating side effect was observed in patients: a significant elevation in mood. This serendipitous finding marked the birth of the first monoamine oxidase (MAO) inhibitor antidepressants and opened a new frontier in the treatment of psychiatric disorders.

These early discoveries underscored the therapeutic potential of the hydrazinylpyridine scaffold and catalyzed decades of research into the synthesis and biological evaluation of novel analogs for a wide range of diseases.

Synthetic Strategies for Substituted Hydrazinylpyridines

The synthesis of substituted hydrazinylpyridines can be approached through several methodologies. The classical and most common approach involves the nucleophilic aromatic substitution of a leaving group, typically a halogen, on the pyridine ring with hydrazine hydrate. More recent advancements have introduced metal-catalyzed cross-coupling reactions, offering alternative routes to these valuable compounds.

Nucleophilic Aromatic Substitution

This method remains a workhorse for the synthesis of 2-hydrazinylpyridines. A 2-halopyridine is treated with an excess of hydrazine hydrate, often at elevated temperatures, to yield the corresponding 2-hydrazinylpyridine. The reaction can be carried out in the presence of a solvent or with hydrazine hydrate acting as both the nucleophile and the solvent.

Palladium-Catalyzed Amination

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. This methodology can be applied to the synthesis of substituted hydrazinylpyridines by coupling a halopyridine with a protected hydrazine derivative, followed by deprotection. This approach offers the advantage of milder reaction conditions and broader functional group tolerance compared to traditional nucleophilic substitution.

Biological Activities and Therapeutic Potential

Substituted hydrazinylpyridines and their derivatives, particularly hydrazones formed by the condensation of the hydrazinyl group with aldehydes or ketones, exhibit a remarkable diversity of biological activities. This has led to their investigation as potential therapeutic agents for a wide array of diseases.

Antimicrobial Activity

Following the legacy of isoniazid, numerous hydrazinylpyridine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential enzymes in the pathogen or the disruption of cell wall synthesis.

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer drugs, and substituted hydrazinylpyridines are no exception.[9][10] Researchers have developed hydrazinylpyridine-based compounds that exhibit cytotoxicity against various cancer cell lines.[11][12] The proposed mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.

Kinase Inhibition

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2] Substituted hydrazinylpyridines have been designed to target specific kinases, offering a promising avenue for the development of targeted therapies.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected substituted hydrazinylpyridine derivatives from various studies. This data provides a quantitative basis for understanding the structure-activity relationships within this class of compounds.

Table 1: Antitubercular Activity of Isoniazid Analogs against Mycobacterium tuberculosis

| Compound | Substitution | MIC (µg/mL) | Reference |

| Isoniazid | None | 0.05 | [6] |

| 2-methyl-INH | 2-methyl | 0.1 | [6] |

| 3-methyl-INH | 3-methyl | >100 | [6] |

Table 2: Anticancer Activity of Hydrazinylpyridine-Copper Complexes against A549cis Cancer Cells

| Compound | IC50 (µM) | Reference |

| Cugdupt1 | 0.5 | [12] |

| Cugdupt8 | 30.5 | [12] |

| Cisplatin | 61.5 | [12] |

Table 3: In Vitro Anticancer Activity of Benzylidene Hydrazine Benzamide Derivatives against A459 Human Lung Cancer Cell Line

| Compound | IC50 (ppm) | Reference |

| Derivative 1 | 10.88 ± 0.82 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of substituted hydrazinylpyridines.

General Procedure for the Synthesis of 2-Hydrazinylpyridine via Nucleophilic Aromatic Substitution

Materials:

-

2-Chloropyridine

-

Hydrazine hydrate (80%)

-

Butan-1-ol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-chloropyridine in butan-1-ol is prepared.

-

The solution is mixed with hydrazine hydrate.

-

The reaction mixture is heated at 100 °C and the progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and diluted with water.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-hydrazinopyridine.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (or other appropriate broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth directly in the microtiter plates.[14][15][16][17][18]

-

Inoculate each well with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

-

Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific bacterium being tested (typically 16-20 hours at 35°C).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

MTT Assay for Cell Viability and Cytotoxicity

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19][20][21]

-

Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Drug Discovery Workflow

The therapeutic effects of substituted hydrazinylpyridines are often attributed to their ability to modulate specific cellular signaling pathways. Furthermore, the discovery and development of these compounds follow a structured workflow.

Drug Discovery and Development Pipeline for Small Molecule Inhibitors

The journey from an initial concept to a clinically approved drug is a long and complex process. The following diagram illustrates a typical workflow for the discovery and development of small molecule inhibitors, such as substituted hydrazinylpyridines.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several pyridine-based inhibitors have been developed to target key kinases within this pathway. The following diagram illustrates how a hypothetical hydrazinylpyridine inhibitor could block this pathway.

Conclusion

The journey of substituted hydrazinylpyridines from a forgotten chemical curiosity to a versatile therapeutic scaffold is a testament to the power of serendipity and systematic scientific inquiry. From their foundational role in combating tuberculosis and depression to their current exploration as targeted anticancer and antimicrobial agents, these compounds continue to be a rich source of inspiration for medicinal chemists. A thorough understanding of their history, synthetic methodologies, and biological mechanisms is crucial for the continued development of novel and effective therapies based on this privileged heterocyclic core.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrazylpyridine salicylaldehyde–copper(ii)–1,10-phenanthroline complexes as potential anticancer agents: synthesis, characterization and anticancer evaluation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. jppres.com [jppres.com]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. Broth microdilution reference methodology | PDF [slideshare.net]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Quantum Chemical Calculations for Trifluoromethylpyridine Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of trifluoromethylpyridine (TFMP) derivatives, a class of compounds of significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethyl (CF3) group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of modern drug design.[1][2] Quantum chemical methods, particularly Density Functional Theory (DFT), serve as indispensable tools for predicting the geometric, electronic, and spectroscopic properties of these molecules, thereby guiding the rational design of novel and more effective therapeutic agents.[3][4]

Methodologies and Protocols

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen methodology. The protocols outlined below are based on common practices cited in the literature for analyzing trifluoromethylpyridine derivatives.[5][6][7]

DFT calculations are a mainstay for studying TFMP derivatives due to their favorable balance of computational cost and accuracy. A typical protocol using the Gaussian software package is as follows:

-

Structure Input: The initial 3D structure of the target TFMP derivative is drawn using molecular visualization software (e.g., GaussView) or defined by its Cartesian coordinates.

-

Geometry Optimization: The molecular geometry is optimized to find its lowest energy conformation. This is a crucial step to ensure all subsequent calculations are performed on the most stable structure.

-

Method: The B3LYP hybrid functional is widely employed for this purpose.[5][6][8]

-

Basis Set: The Pople-style 6-311++G(d,p) basis set is commonly used, as it provides a robust description of electron distribution, including polarization and diffuse functions, which are important for molecules containing electronegative atoms like fluorine and nitrogen.[6][9]

-

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., absence of imaginary frequencies).

-

It yields theoretical vibrational frequencies that can be directly compared with experimental FT-IR and FT-Raman spectra.[3]

-

-

Property Calculations: Using the optimized geometry, various electronic and spectroscopic properties are calculated:

-

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.[5][7]

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is a critical indicator of molecular reactivity and stability.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts for comparison with experimental data.[6][7][9]

-

Thermodynamic Properties: Standard thermodynamic functions such as heat capacity, entropy, and enthalpy are calculated at different temperatures.[6][7][9]

-

Non-Linear Optical (NLO) Properties: The electric dipole moment (μ) and the first-order hyperpolarizability (β) are calculated to assess the molecule's potential for NLO applications.[6][8]

-

Computational results are most powerful when validated by experimental data.

-

Synthesis: The TFMP derivatives under study are typically procured from commercial suppliers like Sigma-Aldrich or synthesized using established methods.[6] Key synthetic routes include chlorine/fluorine exchange from trichloromethylpyridine precursors or the construction of the pyridine ring from a trifluoromethyl-containing building block.[10][11]

-

Spectroscopic Analysis:

-

FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra are recorded to identify characteristic functional group vibrations. FT-IR spectra are often measured in the 4000–400 cm⁻¹ range, while FT-Raman spectra are recorded from 3500–100 cm⁻¹.[5][6] These experimental frequencies provide a direct benchmark for the calculated vibrational modes.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded, typically using deuterated solvents and tetramethylsilane (TMS) as an internal standard, to confirm the molecular structure and provide experimental chemical shifts for comparison with GIAO calculations.[6][12]

-

Data Presentation: Calculated Properties

Quantitative data from computational studies allow for direct comparison between different derivatives. The tables below summarize key calculated parameters for representative TFMP molecules based on published literature.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-methoxy-3-(trifluoromethyl)pyridine (MTFMP) [5]

| Vibrational Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) |

| C-H out-of-plane bend | 779 | 770 | 773 |

| C-O-C asymmetric stretch | 1271 | 1279 | 1280 |

| C-O-C symmetric stretch | 1015 | 1016 | 1013 |

| O-CH₃ in-plane bend | 577 | 579 | 564 |

| O-CH₃ torsion | - | 221 | 218 |

Table 2: Calculated Electronic and NLO Properties of 2-chloro-4-(trifluoromethyl)pyridine (2CTFMP) using B3LYP/6-311++G(d,p) [6]

| Property | Calculated Value |

| HOMO Energy | -7.78 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.89 eV |

| Dipole Moment (μ) | 1.3844 Debye |

| First Hyperpolarizability (β) | 1.66 x 10⁻³⁰ esu |

Visualizing Computational Workflows and Relationships

Diagrams are essential for illustrating complex processes and conceptual relationships in computational chemistry. The following diagrams were generated using the Graphviz DOT language, adhering to the specified formatting constraints.

Application in Drug Discovery and Development

The true value of these computational studies lies in their ability to provide actionable insights for drug development.

-

Understanding Reactivity: The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool. For TFMP derivatives, it helps identify electron-rich (negative potential, typically around the nitrogen atom) and electron-poor (positive potential) regions. These sites are indicative of how the molecule will interact with biological targets like proteins and enzymes, guiding the design of derivatives with improved binding affinity.[5][9]

-

Predicting Stability: The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity and kinetic stability. A large ΔE suggests high stability and low reactivity, which can be a desirable trait for a drug candidate to minimize off-target effects. Conversely, a small energy gap implies the molecule is more reactive.[13] This information helps chemists fine-tune the electronic properties of a lead compound.

-

Guiding Synthesis: Computational results can prioritize which derivatives are most promising for synthesis. By screening a library of virtual TFMP compounds and calculating their properties, researchers can focus laboratory efforts on candidates with the most desirable electronic and structural features, saving significant time and resources.[1]

-

Enhancing Bioavailability: The trifluoromethyl group is known to increase lipophilicity, which can enhance a drug's ability to cross cell membranes.[2] Quantum chemical calculations of properties like the dipole moment provide quantitative measures of a molecule's polarity, helping to predict its solubility and overall pharmacokinetic profile.

Conclusion

Quantum chemical calculations, particularly DFT, represent a powerful and predictive tool in the development of trifluoromethylpyridine derivatives for pharmaceutical and agrochemical applications. By providing a detailed understanding of molecular structure, reactivity, and electronic properties, these computational methods enable a more rational, hypothesis-driven approach to drug design. The integration of these in silico techniques with traditional experimental protocols accelerates the discovery pipeline, facilitating the creation of safer, more effective, and highly optimized chemical entities.

References

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. journaleras.com [journaleras.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Solubility Profile of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on presenting available physicochemical properties, qualitative solubility inferences based on structural analogues, and a detailed experimental protocol for determining solubility. The guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this compound in various organic solvents, a critical parameter for reaction optimization, purification, and formulation development.

Introduction

This compound (CAS No. 125438-68-0) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the pyridine ring, a hydrazinyl group, a chloro substituent, and a trifluoromethyl group, contribute to its unique chemical reactivity and potential biological activity. Understanding the solubility of this compound in organic solvents is paramount for its effective use in synthesis, purification, crystallization, and formulation.

This document serves as a technical resource, summarizing the known physical properties and providing a framework for predicting and experimentally determining its solubility. While precise quantitative data is scarce, an analysis of its molecular structure allows for qualitative predictions.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented in Table 1. These properties influence the compound's interaction with various solvents.

| Property | Value | Source |

| CAS Number | 125438-68-0 (Note: A related compound has CAS 89570-82-1 with similar structure) | - |

| Molecular Formula | C₆H₅ClF₃N₃ | - |

| Molecular Weight | 211.57 g/mol | [1] |

| Melting Point | 90 °C | [1] |

| Boiling Point | 201.2 ± 50.0 °C (Predicted) | [1] |

| Density | 1.62 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 7.83 ± 0.70 (Predicted) | [1] |

| Physical Form | Solid | [1] |

Qualitative Solubility Analysis

-

Pyridine Ring: The nitrogen atom in the pyridine ring makes it a polar molecule, suggesting solubility in polar solvents.[2][3]

-

Hydrazinyl Group (-NHNH₂): This group is polar and capable of hydrogen bonding, which typically enhances solubility in protic solvents like alcohols.

-

Trifluoromethyl Group (-CF₃): This is a lipophilic and electron-withdrawing group, which can increase solubility in non-polar and moderately polar aprotic solvents.

-

Chloro Group (-Cl): This group adds to the molecule's polarity and can influence its solubility.

Based on these features and solubility data for related compounds, a qualitative solubility profile is proposed in Table 2.

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydrazinyl group can form strong hydrogen bonds with protic solvents. The polarity of the pyridine ring also contributes. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Moderate to High | The molecule's overall polarity suggests good interaction with these solvents. A related compound, (3-chloro-pyridin-2-yl)-hydrazine, shows slight solubility in DMSO.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The presence of a chlorine atom and the overall molecular structure suggest potential for good interaction. A related hydrazine derivative shows slight solubility in chloroform.[4] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | The polarity is lower than aprotic polar solvents, which may limit solubility. However, some interaction is still expected. |

| Aromatic | Toluene, Benzene | Low | The polar functional groups are likely to limit solubility in these non-polar aromatic solvents. |

| Alkanes | Hexane, Heptane | Very Low / Insoluble | As a polar molecule, it is expected to have very poor solubility in non-polar aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the equilibrium solubility method.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the solute.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Workflow Diagram:

Caption: Figure 1: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this technical guide provides a valuable resource for researchers by summarizing its physicochemical properties and offering a qualitative solubility profile based on its chemical structure. The detailed experimental protocol and workflow provide a practical framework for generating the necessary quantitative data in the laboratory. A thorough understanding of the solubility of this compound is essential for its successful application in research and development, enabling more efficient process design and formulation of new chemical entities. Further experimental investigation is encouraged to populate a quantitative solubility database for this important synthetic intermediate.

References

An In-depth Technical Guide on the Thermochemical Data for 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and estimated thermochemical data for 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine. Given the limited direct experimental thermochemical data for this specific compound, this document compiles analogous data, outlines detailed experimental protocols for its determination, and presents a plausible synthetic route. The information is intended to support research, drug development, and chemical engineering activities where the thermal properties of this molecule are of interest.